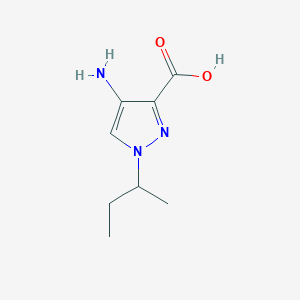

4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid is an organic compound with a unique structure that includes a pyrazole ring substituted with an amino group, a butan-2-yl group, and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

Substitution Reactions:

Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines.

Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The amino and carboxylic acid groups can participate in various substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Alcohols or aldehydes.

Substitution Products: Various alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Protein Tyrosine Phosphatase Inhibition

One of the prominent applications of 4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid derivatives is in the inhibition of protein tyrosine phosphatases (PTPs), specifically PTP1B. Research has shown that modifications to the pyrazole structure can enhance inhibitory activity, leading to potential treatments for diseases such as diabetes and obesity. The structure-activity relationship (SAR) studies indicate that the incorporation of hydrophobic groups significantly increases potency and metabolic stability .

2. Anticancer Activity

Studies have demonstrated that pyrazole derivatives exhibit selective cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the modulation of signaling pathways associated with cancer cell survival. For instance, a series of synthesized compounds based on the pyrazole scaffold showed promising results in inhibiting tumor growth in preclinical models .

Agricultural Applications

1. Herbicide Development

The unique chemical structure of this compound has been explored for developing new herbicides. Its ability to inhibit specific enzymes involved in plant growth can lead to effective weed management strategies. Field trials have indicated that formulations containing this compound can reduce weed populations without adversely affecting crop yield .

2. Plant Growth Regulators

In addition to herbicidal properties, compounds derived from this pyrazole structure have been investigated as plant growth regulators. These compounds can enhance root development and overall plant vigor, making them valuable in agricultural practices aimed at improving crop resilience and productivity .

Material Science

1. Polymerization Initiators

The reactivity of this compound makes it suitable as a polymerization initiator in the production of advanced materials. Its application in synthesizing polymers with tailored properties can lead to innovations in coatings, adhesives, and composite materials .

2. Nanomaterials Synthesis

Research has also focused on using this compound in the synthesis of nanomaterials. Its ability to stabilize metal nanoparticles during synthesis has implications for developing catalysts and sensors with enhanced performance characteristics .

Case Studies

Mecanismo De Acción

The mechanism by which 4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to specific enzymes or receptors, altering their activity. The carboxylic acid group can participate in hydrogen bonding, while the amino group can form ionic interactions, both of which are crucial for binding to biological targets.

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-1-(butyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a butyl group instead of butan-2-yl.

4-Amino-1-(methyl)-1H-pyrazole-3-carboxylic acid: Contains a methyl group instead of butan-2-yl.

4-Amino-1-(ethyl)-1H-pyrazole-3-carboxylic acid: Contains an ethyl group instead of butan-2-yl.

Uniqueness

The presence of the butan-2-yl group in 4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid provides unique steric and electronic properties, which can influence its reactivity and interaction with other molecules. This makes it distinct from its analogs and potentially more suitable for specific applications in research and industry.

Actividad Biológica

4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1696051-14-5) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and enzyme inhibition activities, supported by relevant data tables and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N₃O₂ |

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | This compound |

| Appearance | White powder |

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 4-amino pyrazole derivatives. For instance, compounds within this class have shown significant activity against various bacterial strains:

- E. coli : Inhibition zones ranging from 15 to 20 mm were observed.

- Staphylococcus aureus : Similar inhibition zones were noted, indicating potential as a broad-spectrum antibiotic.

A study evaluated the activity of several derivatives, including this compound, which exhibited promising results against Gram-positive and Gram-negative bacteria .

Alpha-Amylase Inhibition

Alpha-amylase is an important enzyme in carbohydrate metabolism, and inhibiting its activity can be beneficial in managing diabetes. The compound has been tested for its ability to inhibit alpha-amylase:

- In vitro studies indicated that 4-amino pyrazoles showed inhibition rates comparable to acarbose, a known alpha-amylase inhibitor. The structure of the compound allows for effective binding to the enzyme's active site, enhancing its inhibitory capacity .

Case Study 1: Antiviral Activity Against HIV

In a series of experiments aimed at discovering new antiviral agents, derivatives of pyrazole including the target compound were screened for their efficacy against HIV-1. The results indicated that certain modifications to the pyrazole structure led to enhanced activity and reduced cytotoxicity. Specifically, compounds with an amino group at the 4-position showed significant antiviral effects with IC50 values in the low micromolar range .

Case Study 2: Anti-inflammatory Properties

Another area of research focused on the anti-inflammatory properties of pyrazole derivatives. The compound was subjected to assays measuring its ability to inhibit pro-inflammatory cytokine production in vitro. Results showed a marked reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Amino Group : Enhances solubility and interaction with biological targets.

- Butan-2-yl Side Chain : Influences the lipophilicity and overall bioactivity.

Research has indicated that variations in the side chain can significantly affect both potency and selectivity towards specific biological targets .

Propiedades

Fórmula molecular |

C8H13N3O2 |

|---|---|

Peso molecular |

183.21 g/mol |

Nombre IUPAC |

4-amino-1-butan-2-ylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C8H13N3O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3,9H2,1-2H3,(H,12,13) |

Clave InChI |

LWYVNNWQXAMQJD-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)N1C=C(C(=N1)C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.